molecular formula C5H3F5N2 B3358686 1H-Imidazole, 4-(pentafluoroethyl)- CAS No. 81769-52-0

1H-Imidazole, 4-(pentafluoroethyl)-

Cat. No.: B3358686
CAS No.: 81769-52-0
M. Wt: 186.08 g/mol
InChI Key: FBQFEOJPKJMEAG-UHFFFAOYSA-N
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Description

1H-Imidazole, 4-(pentafluoroethyl)- is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. The addition of a pentafluoroethyl group at the fourth position of the imidazole ring significantly alters its chemical properties, making it a compound of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 4-(pentafluoroethyl)- typically involves the introduction of the pentafluoroethyl group to the imidazole ring. One common method is the reaction of imidazole with pentafluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of 1H-Imidazole, 4-(pentafluoroethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole, 4-(pentafluoroethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1H-Imidazole, 4-(pentafluoroethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Imidazole, 4-(pentafluoroethyl)- involves its interaction with specific molecular targets. The pentafluoroethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, making it a potent inhibitor of certain enzymes. The compound can disrupt enzyme activity by binding to the active site, thereby blocking substrate access .

Comparison with Similar Compounds

  • 1H-Imidazole, 4-methyl-
  • 1H-Imidazole, 4-ethyl-
  • 1H-Imidazole, 4-trifluoromethyl-

Comparison: 1H-Imidazole, 4-(pentafluoroethyl)- is unique due to the presence of the pentafluoroethyl group, which imparts distinct chemical and physical properties. Compared to its analogs, it exhibits higher hydrophobicity and greater stability under various conditions. These properties make it more suitable for applications requiring robust and stable compounds .

Properties

IUPAC Name

5-(1,1,2,2,2-pentafluoroethyl)-1H-imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F5N2/c6-4(7,5(8,9)10)3-1-11-2-12-3/h1-2H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBQFEOJPKJMEAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F5N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80341822
Record name 1H-Imidazole, 4-(pentafluoroethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81769-52-0
Record name 1H-Imidazole, 4-(pentafluoroethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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